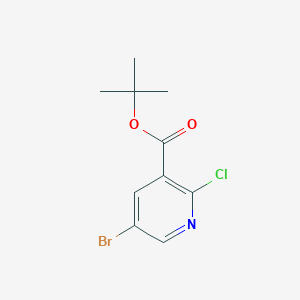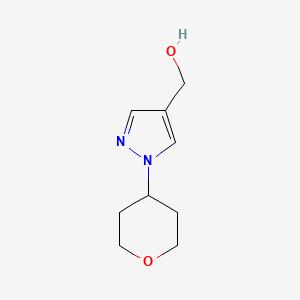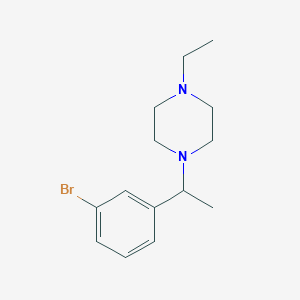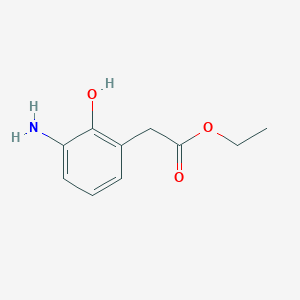![molecular formula C20H26N2O2 B1532823 N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020055-96-2](/img/structure/B1532823.png)
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide, commonly known as AMSBP, is a synthetic compound with a wide range of uses in both scientific research and industry. It is a white crystalline solid with a melting point of 110-112°C and is soluble in most organic solvents. AMSBP is a versatile compound that can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization processes, and as a substrate for various biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition for Cancer Therapy
Compounds structurally related to N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide have been investigated for their potential as aromatase inhibitors, a key target in the treatment of hormone-dependent breast cancer. The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones demonstrated strong inhibition of human placental aromatase, suggesting their utility in treating hormone-dependent malignancies (Hartmann & Batzl, 1986).
Pharmacology of N-Alkyl-Arterenols
Research on the comparative pharmacology of N-alkyl-arterenols, including sec-butyl derivatives, has contributed to our understanding of their excitatory and inhibitory actions on pharmacological test objects, including their potential effects on humans (Marsh Dt, Pelletier Mh, & Rosenbaum Ca, 1948).
Androgen Receptor Modulation
A selective androgen receptor modulator (SARM) with a propanamide component demonstrated promising pharmacokinetic and metabolic profiles in rats, indicating potential applications for androgen-dependent diseases (Wu et al., 2006).
Gastric Acid Antisecretory Activity
N-substituted propanamides, including those with a similar structure to the compound , have been shown to possess significant antisecretory activity against histamine-induced gastric acid secretion, suggesting potential applications in treating gastric ulcers and related conditions (Ueda et al., 1991).
Antimicrobial and Antifungal Activity
Derivatives of propanamide have demonstrated antimicrobial and antifungal activities, highlighting their potential as bioactive agents for treating infections (Atta-ur-rahman et al., 1997).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-13(2)17-8-6-7-9-19(17)24-15(4)20(23)22-18-11-10-16(21)12-14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBPROXDWRAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)


![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)


![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)
